4-Fluoro-3-morpholinobenzaldehyde

GPCR FPR1 Inflammation

Disubstituted benzaldehyde with 4-F and 3-morpholino substitution. The ortho/para relationship creates a distinct electronic environment for SNAr and cross-coupling. Sub-micromolar FPR1 antagonist (IC50 390 nM); inhibits ALDH1A3 (IC50 1 μM). Fluorine enables 19F NMR fragment screening. Ideal for GPCR/kinase SAR and parallel library synthesis.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
CAS No. 1197193-13-7
Cat. No. B1440996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-morpholinobenzaldehyde
CAS1197193-13-7
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=C2)C=O)F
InChIInChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)7-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
InChIKeySBXBJWGAYVPGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-morpholinobenzaldehyde (CAS 1197193-13-7): A Dual-Functionalized Benzaldehyde Scaffold for MedChem and Chemical Biology Procurement


4-Fluoro-3-morpholinobenzaldehyde (CAS 1197193-13-7) is a disubstituted benzaldehyde building block featuring a fluorine atom at the para-position and a morpholine ring at the meta-position relative to the aldehyde group [1]. With a molecular formula of C11H12FNO2, a molecular weight of 209.22 g/mol, and a computed XLogP3-AA of 1.2, this compound exhibits moderate lipophilicity that balances membrane permeability with aqueous solubility [1]. The morpholine moiety provides a basic nitrogen center for salt formation and hydrogen bonding, while the electron-withdrawing fluorine atom modulates aromatic ring electronics, enhancing reactivity in nucleophilic aromatic substitution and cross-coupling reactions [2]. This dual-functionalization strategy distinguishes it from mono-substituted benzaldehyde analogs and positions it as a versatile intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other pharmacologically relevant chemotypes [2].

Why Generic 'Morpholinobenzaldehyde' Interchange Poses Scientific and Procurement Risk: The 4-Fluoro-3-morpholinobenzaldehyde Differentiation Rationale


The class of morpholinobenzaldehydes encompasses structurally diverse isomers and substitution patterns that profoundly impact reactivity, biological target engagement, and physicochemical properties. Simple substitution of 4-Fluoro-3-morpholinobenzaldehyde with unsubstituted 3-morpholinobenzaldehyde (CAS 446866-87-1) removes the electron-withdrawing fluorine atom, which is known to increase metabolic stability and modulate aromatic ring electronics for improved reactivity in SNAr and cross-coupling reactions . Conversely, 4-fluorobenzaldehyde (CAS 459-57-4) lacks the morpholine ring entirely, eliminating the basic nitrogen required for salt formation, hydrogen bonding with biological targets, and aqueous solubility enhancement . The specific 4-fluoro-3-morpholino substitution pattern of CAS 1197193-13-7 uniquely positions the aldehyde group ortho to the morpholine and para to the fluorine, creating a distinct electronic environment that governs both synthetic utility and biological activity . Substitution with alternative regioisomers (e.g., 2-morpholinobenzaldehyde or 4-morpholinobenzaldehyde) alters both reactivity and target engagement profiles, underscoring that this compound cannot be considered a generic, interchangeable morpholinobenzaldehyde reagent .

4-Fluoro-3-morpholinobenzaldehyde (CAS 1197193-13-7) Quantitative Differentiation Evidence for Scientific Selection


Sub-Micromolar FPR1 Antagonism: A Quantified Differentiation from Unsubstituted 3-Morpholinobenzaldehyde

4-Fluoro-3-morpholinobenzaldehyde demonstrates potent antagonist activity at the human formyl peptide receptor 1 (FPR1), with an IC50 of 390 nM in HL-60 cells assessed by fMLF-induced calcium mobilization [1]. In contrast, the direct comparator 3-morpholinobenzaldehyde (CAS 446866-87-1), which lacks the 4-fluoro substituent, acts as an FPR1 agonist with an EC50 of 430 nM in the same cellular context [2]. This functional switch from agonism to antagonism, coupled with a roughly 10% improvement in potency, is attributable to the electron-withdrawing and conformational effects of the 4-fluoro substituent, which alters the compound's binding mode within the FPR1 orthosteric pocket [1].

GPCR FPR1 Inflammation Neutrophil Biology Calcium Mobilization Drug Discovery

Enhanced ALDH1A3 Inhibitory Potency: Quantified Advantage of 4-Fluoro Substitution Over Non-Fluorinated Benzaldehydes

4-Fluoro-3-morpholinobenzaldehyde inhibits aldehyde dehydrogenase 1A3 (ALDH1A3) with an IC50 of 1,000 nM (1 µM) in human PEO1 ovarian cancer cells, as measured by reduction of ALDEFLUOR-positive cells [1]. While a direct head-to-head comparator for this exact endpoint is not publicly available, class-level inference from structurally related ALDH inhibitors suggests that the 4-fluoro substituent contributes to enhanced potency compared to non-fluorinated benzaldehyde analogs . For context, the known ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde) exhibits an IC50 >200 µM against ALDH1A1 in PC-3 cells, underscoring the substantial potency advantage of the morpholino-fluoro substitution pattern in targeting ALDH isoforms .

ALDH Cancer Stem Cells Aldehyde Dehydrogenase Enzyme Inhibition Oncology Chemical Probe

Weak CCR5 Antagonism: A Quantified Selectivity Profile Relevant to Off-Target Screening and Counter-Screening

4-Fluoro-3-morpholinobenzaldehyde exhibits weak antagonist activity at the human chemokine receptor CCR5, with an IC50 of 9,200 nM (9.2 µM) in MOLT4 cells assessed by inhibition of CCL5-induced calcium mobilization [1]. This value, which is approximately 24-fold higher (weaker) than its FPR1 IC50 of 390 nM, provides a quantitative benchmark for selectivity profiling in chemokine receptor-targeted screening campaigns [1]. In contrast, potent clinical CCR5 antagonists such as maraviroc typically exhibit IC50 values in the low nanomolar range (<10 nM), underscoring that 4-fluoro-3-morpholinobenzaldehyde is not a potent CCR5 ligand but may serve as a useful control compound for assay validation or as a weak-affinity probe [2].

GPCR CCR5 HIV Chemokine Receptor Selectivity Off-Target

Computed Lipophilicity (XLogP3-AA = 1.2): A Quantitative Descriptor for Permeability and Formulation Decision-Making

4-Fluoro-3-morpholinobenzaldehyde has a computed XLogP3-AA value of 1.2, as determined by the PubChem computational pipeline [1]. This moderate lipophilicity is strategically positioned between the higher lipophilicity of 4-fluorobenzaldehyde (XLogP3-AA ~1.8) and the lower lipophilicity of more polar morpholine derivatives [1][2]. The value of 1.2 falls within the optimal range for oral bioavailability (typically XLogP 1-3) and suggests adequate passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility [2]. In contrast, compounds with XLogP >3 often suffer from poor solubility and increased off-target promiscuity, while those with XLogP <0 may exhibit limited cell penetration [2].

Lipophilicity XLogP3 PhysChem ADME Permeability Formulation

Synthetic Versatility: Enhanced Reactivity in Nucleophilic Aromatic Substitution and Cross-Coupling Due to 4-Fluoro Substitution

The presence of the 4-fluoro substituent in 4-fluoro-3-morpholinobenzaldehyde significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the non-fluorinated analog 3-morpholinobenzaldehyde [1]. Fluorine's strong electron-withdrawing inductive effect activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions relative to the fluorine [1]. Additionally, the fluorine atom serves as a useful spectroscopic handle for 19F NMR monitoring of reaction progress and product characterization [2]. This dual functionality—enhanced reactivity and analytical tractability—is absent in non-fluorinated morpholinobenzaldehydes, which require harsher conditions or transition metal catalysis for analogous transformations [1].

Synthesis SNAr Cross-Coupling Fluorine Chemistry Building Block Medicinal Chemistry

Commercial Availability and Purity: 98% Assay with Batch-Specific QC Documentation Supports Reproducible Research

4-Fluoro-3-morpholinobenzaldehyde is commercially available from multiple vendors with a standard purity specification of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This high purity level minimizes the risk of confounding biological activity from impurities and ensures reproducibility in chemical synthesis . In contrast, 3-morpholinobenzaldehyde is typically offered at 95-97% purity, and the non-fluorinated nature may complicate analytical characterization due to the absence of a 19F NMR handle . The availability of 98% pure material with comprehensive analytical data packages enables researchers to initiate studies with confidence and facilitates downstream patent filing and publication .

Procurement Purity QC Reproducibility Analytical Supply Chain

4-Fluoro-3-morpholinobenzaldehyde (CAS 1197193-13-7) Optimal Use Cases: From FPR1 Antagonist Discovery to Fluorinated Library Synthesis


FPR1 Antagonist Screening and Chemical Probe Development

Given its sub-micromolar FPR1 antagonist activity (IC50 390 nM) and the functional switch from agonism observed with 3-morpholinobenzaldehyde, 4-fluoro-3-morpholinobenzaldehyde is optimally deployed as a starting point for FPR1-targeted drug discovery programs [1]. The compound can be used in primary screening, hit validation, and preliminary structure-activity relationship (SAR) studies to identify more potent FPR1 antagonists for inflammatory and immune-related disorders [1].

Fluorinated Fragment Library Construction for 19F NMR-Based Screening

The presence of a single fluorine atom makes 4-fluoro-3-morpholinobenzaldehyde an ideal component for generating fluorinated fragment libraries suitable for 19F NMR-based screening and fragment-based drug discovery (FBDD) [1]. The fluorine serves as a sensitive spectroscopic probe for detecting protein-ligand interactions, enabling rapid identification of binding fragments and assessment of binding modes [1].

ALDH1A3-Targeted Chemical Probe Synthesis for Cancer Stem Cell Research

With an IC50 of 1 µM against ALDH1A3 in human ovarian cancer cells, 4-fluoro-3-morpholinobenzaldehyde provides a chemically tractable scaffold for developing selective ALDH1A3 inhibitors [1]. The aldehyde functionality can be exploited for reversible covalent inhibition of the catalytic cysteine residue, while the morpholine and fluorine substituents offer vectors for optimizing potency, selectivity, and pharmacokinetic properties [1].

SNAr-Based Diversification for Parallel Medicinal Chemistry Libraries

The electron-withdrawing 4-fluoro substituent activates the aromatic ring toward nucleophilic aromatic substitution, enabling efficient diversification with a wide range of amine, alkoxide, and thiol nucleophiles under mild conditions [1]. This reactivity, combined with the aldehyde handle for reductive amination or condensation reactions, makes 4-fluoro-3-morpholinobenzaldehyde a versatile core for generating diverse compound libraries in parallel medicinal chemistry workflows [1].

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